N-(3-butoxypropyl)-4-methoxybenzamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(3-butoxypropyl)-4-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO3/c1-3-4-11-19-12-5-10-16-15(17)13-6-8-14(18-2)9-7-13/h6-9H,3-5,10-12H2,1-2H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKCOCCWJVYIVLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCCCNC(=O)C1=CC=C(C=C1)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Route Optimization for N 3 Butoxypropyl 4 Methoxybenzamide
Established Synthetic Pathways
Traditional synthesis of N-(3-butoxypropyl)-4-methoxybenzamide relies on well-documented and reliable chemical transformations. These pathways prioritize high yields and purity through step-wise construction of the target molecule.
The most direct and common method for constructing the benzamide (B126) scaffold of this compound is through the acylation of 3-butoxypropylamine (B103762) with a derivative of 4-methoxybenzoic acid. This reaction forms the central amide linkage. Typically, the carboxylic acid is "activated" to increase its reactivity toward the amine. ub.edu
Several strategies exist for this activation:
Formation of an Acyl Chloride: 4-methoxybenzoic acid can be converted to 4-methoxybenzoyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting highly reactive acyl chloride readily reacts with 3-butoxypropylamine, usually in the presence of a base like triethylamine (B128534) or pyridine (B92270) to neutralize the hydrochloric acid byproduct.
Use of Coupling Agents: A milder and frequently used approach involves in-situ activation of the carboxylic acid with coupling agents. These reagents facilitate amide bond formation directly from the carboxylic acid and amine, often under ambient conditions, thereby avoiding the harsh conditions of acyl chloride formation. ub.edu This method is prevalent in modern organic synthesis due to its efficiency and tolerance of various functional groups. researchgate.net
| Coupling Agent | Description |
| DCC (N,N'-Dicyclohexylcarbodiimide) | A classic coupling agent that activates the carboxylic acid. A major drawback is the formation of a dicyclohexylurea (DCU) byproduct, which can be difficult to remove. nih.gov |
| EDC/HOBt (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide / Hydroxybenzotriazole) | A water-soluble carbodiimide (B86325) often used with an additive like HOBt. This system suppresses side reactions and reduces racemization in chiral substrates. The urea (B33335) byproduct is water-soluble, simplifying purification. |
| HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | A highly efficient uronium-based coupling agent known for rapid reaction times and high yields, even with sterically hindered substrates. |
| CDI (Carbonyldiimidazole) | Activates the carboxylic acid by forming a reactive acyl-imidazole intermediate. |
The general reaction involves stirring 4-methoxybenzoic acid, 3-butoxypropylamine, and the chosen coupling agent in an appropriate aprotic solvent such as dichloromethane (B109758) (DCM) or dimethylformamide (DMF).
An alternative, though generally less common, pathway for synthesizing this compound is the N-alkylation of 4-methoxybenzamide (B147235) with a suitable 3-butoxypropyl electrophile, such as 3-butoxypropyl bromide or tosylate. This reaction typically requires a strong base to deprotonate the amide nitrogen, making it nucleophilic enough to attack the alkyl halide.
This method can be challenging as amide N-H bonds are less acidic than those of alcohols or phenols, and over-alkylation can sometimes occur. ic.ac.uk The acylation of an amine is often a more reliable and chemoselective method for preparing secondary amides because the resulting amide is significantly less nucleophilic than the starting amine, preventing further reaction. ic.ac.uk
Functional group interconversions (FGIs) are fundamental transformations that convert one functional group into another, enabling the construction of complex molecules from simpler starting materials. ic.ac.uksolubilityofthings.com In the context of synthesizing this compound, FGIs are crucial for preparing the necessary precursors. For example, the starting material 3-butoxypropylamine might be synthesized from 3-aminopropanol by first protecting the amine and then alkylating the hydroxyl group, followed by deprotection.
Protecting group chemistry is essential when a molecule contains multiple reactive sites that could interfere with a desired transformation. jocpr.comtcichemicals.com While the direct synthesis of this compound from its immediate precursors may not require protecting groups, their use is critical in more complex, multi-step synthetic routes or in the preparation of the starting materials themselves.
Potential Protecting Groups in Precursor Synthesis:
| Functional Group | Protecting Group | Abbreviation | Deprotection Conditions |
| Amine (-NH₂) | tert-Butoxycarbonyl | Boc | Strong acid (e.g., Trifluoroacetic Acid - TFA) tcichemicals.com |
| Benzyloxycarbonyl | Cbz | Catalytic Hydrogenolysis (H₂, Pd/C) tcichemicals.com | |
| Hydroxyl (-OH) | tert-Butyldimethylsilyl | TBDMS/TBS | Fluoride ion source (e.g., TBAF) or acid utsouthwestern.edu |
| Benzyl ether | Bn | Catalytic Hydrogenolysis (H₂, Pd/C) synarchive.com |
For instance, if one were to synthesize the butoxypropylamine side chain starting from a precursor with other reactive functionalities, selective protection and deprotection would be necessary to ensure the reaction proceeds only at the desired location. jocpr.com
Novel Synthetic Approaches and Catalyst Development
Recent advancements in synthetic chemistry focus on improving reaction efficiency, reducing environmental impact, and enhancing selectivity. These novel approaches are highly applicable to the synthesis of this compound.
Chemo- and regioselectivity are cornerstones of modern synthesis, ensuring that reactions occur at the correct functional group and position. The synthesis of this compound requires the chemoselective formation of an amide bond in the presence of other functionalities within the starting materials (e.g., the ether linkages).
Modern catalyst development has produced highly selective methods for amide bond formation that bypass the need for stoichiometric activating agents. researchgate.net Palladium-based catalysts, for example, have been developed for the aminocarbonylation of aryl halides, offering a different route to the benzamide core. nih.gov While the primary precursors for this compound have unambiguous reaction sites, developing regioselective methods is crucial when dealing with more complex aromatic systems that might have multiple sites for potential C-H activation or substitution. nih.govresearchgate.net
Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.govthepharmajournal.com Applying these principles to the synthesis of this compound can lead to more sustainable and economical production.
Key green chemistry strategies include:
Catalysis: Using catalytic amounts of a substance instead of stoichiometric reagents improves atom economy and reduces waste. researchgate.netthepharmajournal.com For amide synthesis, catalysts like ZrCl₄ or sulfated tungstate (B81510) can facilitate the direct condensation of carboxylic acids and amines, often under milder conditions like ultrasonic irradiation. researchgate.net
Alternative Solvents: Replacing hazardous organic solvents with greener alternatives like water, supercritical CO₂, or bio-based solvents minimizes environmental impact. jddhs.com Some modern catalytic systems for amide formation are designed to work in aqueous media. dbu.de
Energy Efficiency: Employing methods like microwave-assisted synthesis or continuous flow processing can significantly reduce reaction times and energy consumption compared to traditional heating methods. jddhs.com
Biocatalysis: The use of enzymes as catalysts offers high selectivity and operates under mild, environmentally benign conditions (e.g., in water at ambient temperature). rsc.org Enzymes such as lipases or engineered amide bond synthetases could potentially be used for the clean synthesis of benzamides. rsc.org
| Synthetic Approach | Traditional Method | Green Alternative |
| Activation | Stoichiometric coupling agents (e.g., DCC) or conversion to acyl chlorides (using SOCl₂). | Heterogeneous catalysts (e.g., sulfated tungstate, diatomite earth@IL/ZrCl₄) or biocatalysts. researchgate.net |
| Solvents | Chlorinated solvents (DCM) or polar aprotic solvents (DMF). | Water, ethanol, or solvent-free conditions. jddhs.com |
| Process | Batch processing with conventional heating. | Continuous flow processing or microwave-assisted synthesis. jddhs.com |
By integrating these modern approaches, the synthesis of this compound can be optimized to be not only efficient and high-yielding but also environmentally responsible.
Advanced Structural Elucidation and Spectroscopic Analysis of N 3 Butoxypropyl 4 Methoxybenzamide
Vibrational Spectroscopy for Functional Group Identification and Molecular Dynamics
Vibrational spectroscopy is an indispensable tool for identifying functional groups and probing the molecular dynamics of a compound. Techniques such as Fourier Transform Infrared (FTIR) and Raman spectroscopy provide complementary information about the vibrational modes within a molecule.
Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. This technique is particularly sensitive to polar functional groups, making it ideal for identifying the key structural components of N-(3-butoxypropyl)-4-methoxybenzamide. The FTIR spectrum of a compound provides a unique fingerprint, with specific absorption bands corresponding to the stretching and bending vibrations of its bonds.
For this compound, the FTIR spectrum would be characterized by several key absorption bands. The secondary amide group gives rise to distinct vibrations, including the N-H stretch, typically observed in the range of 3350-3250 cm⁻¹, and the strong C=O stretch (Amide I band) around 1640 cm⁻¹. The Amide II band, resulting from N-H bending and C-N stretching, is expected near 1550 cm⁻¹. The butoxypropyl chain would show characteristic C-H stretching vibrations just below 3000 cm⁻¹ and a C-O-C ether stretching band around 1100 cm⁻¹. The 4-methoxyphenyl (B3050149) group would produce aromatic C-H stretching peaks above 3000 cm⁻¹ and aromatic C=C stretching absorptions in the 1600-1450 cm⁻¹ region. The out-of-plane bending of the para-substituted aromatic ring would result in a strong band between 850 and 800 cm⁻¹.
Interactive Data Table: Characteristic FTIR Peaks for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Intensity |
| ~3300 | N-H Stretch | Secondary Amide | Medium |
| ~2958, ~2870 | C-H Asymmetric & Symmetric Stretch | Alkyl (Butoxy) | Strong |
| ~1645 | C=O Stretch (Amide I) | Amide | Strong |
| ~1605, ~1510 | C=C Stretch | Aromatic Ring | Medium-Strong |
| ~1540 | N-H Bend, C-N Stretch (Amide II) | Amide | Medium |
| ~1250 | Asymmetric C-O-C Stretch | Aryl Ether | Strong |
| ~1175 | C-N Stretch | Amide | Medium |
| ~1110 | C-O-C Stretch | Alkyl Ether | Medium |
| ~1030 | Symmetric C-O-C Stretch | Aryl Ether | Medium |
| ~840 | C-H Out-of-Plane Bend | 1,4-Disubstituted Benzene (B151609) | Strong |
Raman Spectroscopy for Complementary Vibrational Modes
Raman spectroscopy is a light scattering technique that provides vibrational information complementary to FTIR. While FTIR is based on absorption, Raman spectroscopy detects the inelastic scattering of monochromatic light. This method is particularly sensitive to non-polar bonds and symmetric vibrations, which may be weak or absent in an FTIR spectrum.
In the analysis of this compound, Raman spectroscopy would be highly effective for observing the vibrations of the aromatic ring and the carbon backbone of the alkyl chain. The symmetric "breathing" mode of the para-substituted benzene ring, which is often weak in FTIR, would produce a strong signal in the Raman spectrum. Symmetrical C-C stretching vibrations within the butoxypropyl group would also be more prominent. Conversely, the highly polar C=O and N-H bonds of the amide group, which are strong in the FTIR spectrum, would show weaker intensity in the Raman spectrum.
Interactive Data Table: Expected Raman Shifts for this compound
| Raman Shift (cm⁻¹) | Vibrational Mode | Functional Group | Intensity |
| ~3070 | Aromatic C-H Stretch | Aromatic Ring | Medium |
| ~2930, ~2880 | C-H Stretch | Alkyl Chain | Strong |
| ~1610 | Aromatic Ring Breathing | Aromatic Ring | Strong |
| ~1585 | Aromatic C=C Stretch | Aromatic Ring | Medium |
| ~1310 | C-H Bend | Alkyl Chain | Medium |
| ~1170 | In-plane C-H Bend | Aromatic Ring | Medium |
| ~830 | Ring Breathing/Substitution Mode | 1,4-Disubstituted Benzene | Strong |
| ~780 | C-O-C Deformation | Ether | Weak |
X-ray Diffraction (XRD) for Solid-State Structure and Crystal Packing
X-ray diffraction is the definitive method for determining the atomic and molecular structure of a crystalline solid. By analyzing the diffraction pattern produced when X-rays interact with the electron clouds of atoms in a crystal lattice, one can deduce the precise arrangement of atoms, bond lengths, bond angles, and intermolecular interactions.
Single Crystal X-ray Diffraction for Absolute Configuration and Intermolecular Interactions
Single crystal X-ray diffraction (SC-XRD) provides the most detailed structural information, yielding a three-dimensional map of electron density from which the exact molecular structure can be determined. For a compound like this compound, SC-XRD would reveal the conformation of the flexible butoxypropyl chain, the planarity of the benzamide (B126) moiety, and the dihedral angle between the aromatic ring and the amide plane.
Interactive Data Table: Hypothetical Single Crystal XRD Data for this compound
| Parameter | Value |
| Chemical Formula | C₁₅H₂₃NO₃ |
| Formula Weight | 265.35 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | ~10.5 |
| b (Å) | ~8.9 |
| c (Å) | ~16.2 |
| α (°) | 90 |
| β (°) | ~105 |
| γ (°) | 90 |
| Volume (ų) | ~1450 |
| Z (molecules/unit cell) | 4 |
| Key Hydrogen Bond (D-H···A) | N-H···O=C |
| H···A distance (Å) | ~2.0 |
| D-H···A angle (°) | ~170 |
Powder X-ray Diffraction for Crystalline Phase Analysis
Powder X-ray diffraction (PXRD) is a rapid and non-destructive technique used to analyze the crystalline nature of a bulk sample. nist.gov Instead of a single crystal, a finely powdered sample containing a multitude of randomly oriented microcrystals is used. The resulting diffraction pattern is a fingerprint of the crystalline phase (or phases) present in the material.
For this compound, PXRD would be used to confirm the phase purity of a synthesized batch, ensuring that it consists of a single crystalline form. nist.gov Each crystalline polymorph of a compound has a unique PXRD pattern. The positions (in degrees 2θ) and relative intensities of the diffraction peaks are characteristic of the crystal lattice parameters. By comparing the experimental PXRD pattern to one simulated from single-crystal data, the identity and purity of the bulk material can be verified. This is crucial for ensuring consistency in the physicochemical properties of the compound.
Interactive Data Table: Representative Powder XRD Peaks for this compound
| 2θ (°) | d-spacing (Å) | Relative Intensity (%) | Miller Indices (hkl) |
| ~8.2 | ~10.8 | 45 | (100) |
| ~12.5 | ~7.1 | 60 | (110) |
| ~18.8 | ~4.7 | 100 | (20-2) |
| ~21.0 | ~4.2 | 85 | (11-3) |
| ~22.5 | ~3.9 | 70 | (212) |
| ~24.8 | ~3.6 | 55 | (022) |
| ~26.5 | ~3.4 | 30 | (30-2) |
Computational and Theoretical Chemistry Studies of N 3 Butoxypropyl 4 Methoxybenzamide
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, determined by its electronic structure. These calculations solve approximations of the Schrödinger equation to provide detailed information about molecular orbitals and energy levels.
Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying medium to large-sized molecules like N-(3-butoxypropyl)-4-methoxybenzamide. sci-hub.senih.gov The B3LYP hybrid functional is frequently employed for such analyses, often paired with a Pople-style basis set like 6-311++G(d,p) to achieve reliable predictions of molecular geometry and electronic properties. tandfonline.comresearchgate.net
DFT calculations are used to find the minimum energy structure of the molecule, corresponding to its most stable geometry. This involves optimizing all bond lengths, bond angles, and dihedral angles. For this compound, this would reveal the planarity of the benzamide (B126) group and the preferred conformation of the flexible butoxypropyl chain.
Furthermore, DFT is used to analyze the electronic structure. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy gap between HOMO and LUMO is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. mdpi.com A smaller energy gap suggests higher reactivity. sci-hub.se Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the electron density distribution, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. nih.govresearchgate.net For this compound, the carbonyl oxygen would be an expected site of negative potential (electron-rich), while the amide proton would be a site of positive potential (electron-poor). ias.ac.in
Table 1: Predicted Optimized Geometrical Parameters for this compound using DFT/B3LYP Note: This table presents expected values based on studies of similar benzamide structures and is for illustrative purposes.
| Parameter | Bond/Angle | Predicted Value |
| Bond Lengths (Å) | C=O (Amide) | ~1.230 |
| C-N (Amide) | ~1.355 | |
| N-H (Amide) | ~1.009 | |
| C-O (Methoxy) | ~1.360 | |
| **Bond Angles (°) ** | O=C-N | ~122.5 |
| C-N-H | ~119.0 | |
| Dihedral Angles (°) | Caromatic-Caromatic-C=O | ~180.0 (planar) |
Ab initio methods, which are derived directly from theoretical principles without the inclusion of experimental data, provide a higher level of theory compared to DFT. Methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can yield more accurate electronic energies and properties. However, their high computational demand often limits their application to smaller molecules or as benchmark tools to validate the results from more cost-effective methods like DFT. For a molecule the size of this compound, ab initio calculations would likely be reserved for specific aspects, such as refining the energy profile of a particular conformational change or calculating a precise interaction energy.
The choice of a basis set is a critical factor that influences both the accuracy and the cost of quantum chemical calculations. A basis set is a set of mathematical functions used to build the molecular orbitals.
Larger basis sets, such as the 6-311++G(d,p) or correlation-consistent sets from Dunning (e.g., cc-pVTZ), provide more flexibility in describing the spatial distribution of electrons and thus yield more accurate results. tandfonline.comresearchgate.net The inclusion of diffuse functions ("++" or "aug-") is important for accurately describing anions and non-covalent interactions, while polarization functions ("(d,p)") are essential for correctly modeling bonding in three-dimensional space. researchgate.net However, increasing the size and complexity of the basis set significantly increases the computational time and resources required. Therefore, a practical approach involves selecting a basis set that offers the best compromise between accuracy and efficiency for the specific properties being investigated. researchgate.net
Molecular Modeling and Dynamics Simulations
While quantum calculations focus on the static, minimum-energy state, molecular modeling and dynamics simulations explore the conformational flexibility and intermolecular behaviors of molecules over time.
The butoxypropyl side chain of this compound has several rotatable single bonds, leading to a large number of possible conformations. Conformational analysis aims to identify the most stable, low-energy arrangements of the molecule. nih.gov This is often performed by systematically rotating key dihedral angles and calculating the potential energy at each step to generate a potential energy surface. researchgate.net
Each identified local minimum on this surface represents a stable conformer. Energy minimization techniques are then applied to refine the geometry of these conformers. tandfonline.com The results of such an analysis would provide insight into the molecule's preferred shape in different environments.
Table 2: Illustrative Relative Energies of Hypothetical Conformers of this compound Note: This table is for illustrative purposes, showing how different spatial arrangements would have different relative stabilities.
| Conformer | Description | Relative Energy (kcal/mol) |
| 1 | Fully extended butoxypropyl chain | 0.00 (Global Minimum) |
| 2 | Gauche interaction in butyl group | +0.95 |
| 3 | Folded structure | +2.50 |
The functional groups within this compound—specifically the amide (N-H) group, the carbonyl oxygen (C=O), and the methoxy (B1213986) oxygen—are capable of forming hydrogen bonds. ias.ac.in The N-H group acts as a hydrogen bond donor, while the oxygen atoms act as acceptors. These interactions are fundamental to how the molecule behaves in a condensed phase (liquid or solid state). nih.gov
Computational studies can predict the formation of dimers or larger molecular aggregates through hydrogen bonding. nih.gov For instance, two molecules of this compound could form a stable dimer via two N-H···O=C hydrogen bonds. Natural Bond Orbital (NBO) analysis is a common technique used to quantify the strength and nature of these hydrogen bonds by examining the delocalization of electron density between the donor and acceptor orbitals. ias.ac.in
Table 3: Typical Hydrogen Bond Parameters for Amide Dimers from Computational Analysis Note: This table presents typical values expected for hydrogen bonds in benzamide derivatives.
| Hydrogen Bond | Distance (D···A, Å) | Angle (D-H···A, °) | Interaction Energy (kcal/mol) |
| N-H···O=C | ~2.90 | ~175 | -5 to -8 |
Prediction of Spectroscopic Parameters
Computational methods are invaluable for interpreting and predicting spectroscopic data.
Theoretical NMR Chemical Shifts (e.g., GIAO method)
The Gauge-Including Atomic Orbital (GIAO) method is a common and reliable approach for calculating the nuclear magnetic resonance (NMR) chemical shifts of ¹H and ¹³C atoms. mdpi.comresearchgate.net For this compound, a GIAO calculation, often performed using DFT with a functional like B3LYP, would predict the chemical shift for each unique proton and carbon atom. mdpi.comresearchgate.net These theoretical values, when compared to experimental data, are crucial for confirming the molecular structure and assigning specific signals in the NMR spectrum. chemicalbook.com Calculations are typically referenced against a standard compound like tetramethylsilane (B1202638) (TMS). mdpi.com
A hypothetical data table for theoretical NMR shifts would resemble the following:
| Atom Number | Calculated ¹³C Shift (ppm) | Calculated ¹H Shift (ppm) |
| C1 | Data not available | Data not available |
| C2 | Data not available | Data not available |
| H1 | Data not available | Data not available |
| H2 | Data not available | Data not available |
| This table is for illustrative purposes only. Data is not available from search results. |
Calculated Vibrational Frequencies (IR, Raman)
Theoretical calculations are used to determine the vibrational modes of a molecule, which correspond to the peaks observed in infrared (IR) and Raman spectra. By optimizing the molecule's geometry and calculating the second derivatives of the energy, a full frequency analysis can be performed. This allows for the assignment of specific vibrational modes, such as C=O stretching, N-H bending, C-O-C stretches of the ether and methoxy groups, and various aromatic ring vibrations, to the experimentally observed spectral bands. Calculated frequencies are often scaled by a factor to correct for anharmonicity and other systematic errors in the computational methods. researchgate.net
A hypothetical data table for vibrational frequencies would appear as:
| Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Assignment (Vibrational Mode) |
| Data not available | Data not available | e.g., C=O stretch |
| Data not available | Data not available | e.g., N-H bend |
| Data not available | Data not available | e.g., Ar-H stretch |
| This table is for illustrative purposes only. Data is not available from search results. |
Computational Electrochemistry and Reactivity Descriptors
The electronic structure of a molecule dictates its reactivity.
Frontier Molecular Orbitals (HOMO-LUMO) Analysis
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO energy (E_HOMO) relates to the ability to donate an electron, while the LUMO energy (E_LUMO) relates to the ability to accept an electron. The energy gap between the HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is a critical parameter for determining molecular stability; a large gap suggests high stability and low reactivity, while a small gap suggests the molecule is more reactive. For this compound, this analysis would reveal the distribution of these orbitals across the molecule, indicating likely sites for electrophilic and nucleophilic attack.
Global Reactivity Descriptors (Electronegativity, Hardness, Softness)
Based on the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical behavior of a molecule. These include:
Electronegativity (χ): Measures the power of an atom or group to attract electrons. It is calculated as χ = -(E_HOMO + E_LUMO) / 2.
Chemical Hardness (η): Measures the resistance to change in electron distribution. It is calculated as η = (E_LUMO - E_HOMO) / 2. Hard molecules have a large energy gap.
Chemical Softness (S): The reciprocal of hardness (S = 1 / η). Soft molecules are more polarizable and reactive.
These descriptors provide a quantitative framework for comparing the reactivity of this compound with other related compounds.
A hypothetical data table for reactivity descriptors would be:
| Parameter | Value (eV) |
| E_HOMO | Data not available |
| E_LUMO | Data not available |
| Energy Gap (η) | Data not available |
| Electronegativity (χ) | Data not available |
| Hardness (η) | Data not available |
| Softness (S) | Data not available |
| This table is for illustrative purposes only. Data is not available from search results. |
While the methodologies are well-established, their specific application to this compound has not been documented in the accessible scientific literature. Therefore, the detailed computational and theoretical characteristics of this particular compound remain an open area for future scientific investigation.
Structure Activity Relationship Sar Investigations from a Chemical Perspective
Impact of Butoxypropyl Chain Modifications on Molecular Interactions
The N-(3-butoxypropyl) side chain plays a significant role in modulating the pharmacological profile of this class of compounds. Its length, branching, and stereochemistry can influence how the molecule fits into and interacts with its biological target.
Chain Length Variation and Conformational Impact
The length of the alkoxypropyl chain is a critical determinant of biological activity. Variations in the number of methylene units in the alkyl portion of the butoxypropyl group can significantly alter the molecule's conformational flexibility and its ability to adopt an optimal orientation for binding. An extended conformation of the acyclic amide side chain is often concluded to be the receptor-bound conformation for many benzamides sci-hub.se.
Generally, a specific chain length will provide the ideal distance to bridge key interaction points within a binding site. Shorter or longer chains may fail to achieve this optimal interaction, leading to a decrease in affinity. For instance, in a series of N-substituted benzamide (B126) derivatives, the length of the alkyl chain has been shown to be a crucial factor for their activity nih.gov.
To illustrate the impact of chain length on molecular properties that can influence biological activity, the following table presents hypothetical data based on general principles of medicinal chemistry, as direct experimental data for N-(3-butoxypropyl)-4-methoxybenzamide analogs is not available in the provided search results.
| Alkoxypropyl Chain Variation | Predicted Lipophilicity (LogP) | Predicted Conformational Flexibility | Predicted Receptor Fit |
| Ethoxypropyl | Lower | Moderate | Potentially suboptimal |
| Propoxypropyl | Moderate | Moderate-High | Potentially improved |
| Butoxypropyl | Optimal | High | Optimal |
| Pentoxypropyl | Higher | Very High | Potentially reduced due to steric clashes |
| Hexoxypropyl | Much Higher | Very High | Likely unfavorable |
This table is illustrative and based on general medicinal chemistry principles.
Branching and Stereochemical Influences
The introduction of branching into the butoxypropyl chain can have profound effects on the molecule's activity, primarily through steric hindrance. Bulky substituents on the chain can prevent the molecule from accessing its binding site or force it into a non-productive binding mode youtube.comnih.gov. For example, in many biologically active compounds, increasing steric bulk near the pharmacophore leads to a decrease in activity youtube.com.
Furthermore, if a chiral center is introduced through branching, the stereochemistry can become a critical factor. Enantiomers of a chiral molecule often exhibit different biological activities, as they can interact differently with the chiral environment of a biological target. The enantioselectivity of benzamides with chiral side chains has been rationalized in terms of the different conformational energies of the receptor-bound enantiomers sci-hub.se.
Substitution Effects on the 4-Methoxybenzamide (B147235) Moiety
The 4-methoxybenzamide portion of the molecule provides a scaffold for interaction with the biological target and its electronic and steric properties can be fine-tuned by altering the substituents on the aromatic ring.
Electronic Effects of Substituents on Amide Reactivity
The nature of the substituents on the benzamide ring can significantly influence the electronic properties of the amide group. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can alter the electron density of the aromatic ring and, by extension, the reactivity and hydrogen-bonding capacity of the amide linkage lumenlearning.comlibretexts.orglibretexts.org.
For instance, an electron-donating group like the methoxy (B1213986) group at the para-position increases electron density in the ring through a +R (resonance) effect, which can enhance interactions with electron-deficient regions of a receptor lumenlearning.com. Conversely, an electron-withdrawing group would decrease the electron density libretexts.org. The electronic nature of these substituents can impact the binding affinity of the molecule mdpi.com.
The following table summarizes the expected electronic effects of various substituents on the 4-position of the benzamide ring.
| Substituent at 4-position | Electronic Effect | Predicted Impact on Amide Bond Polarity |
| -OCH3 (Methoxy) | Electron-donating (+R, -I) | Moderate increase |
| -NO2 (Nitro) | Electron-withdrawing (-R, -I) | Significant decrease |
| -Cl (Chloro) | Electron-withdrawing (-I, +R) | Slight decrease |
| -NH2 (Amino) | Electron-donating (+R, -I) | Significant increase |
| -CH3 (Methyl) | Electron-donating (+I) | Slight increase |
This table is based on established principles of physical organic chemistry.
Role of Amide Linkage in Molecular Recognition
The amide linkage is a fundamental functional group in a vast array of biologically active molecules, including this compound. Its importance stems from its unique structural and electronic properties that allow it to participate in key molecular recognition events.
The amide bond is relatively rigid and planar due to resonance, which restricts the number of conformations the molecule can adopt. This pre-organization can be entropically favorable for binding to a receptor. Furthermore, the amide group is an excellent hydrogen bond donor (the N-H group) and acceptor (the C=O group). These hydrogen bonds are often critical for the specific and high-affinity binding of a ligand to its biological target researchgate.netacs.org. The ability of the amide to form these directional interactions is a cornerstone of molecular recognition in biological systems. Docking simulations of N-substituted benzamide derivatives have highlighted the importance of hydrogen bonds, van der Waals forces, and hydrophobic interactions in their binding to target proteins researchgate.net.
Hydrogen Bonding Propensities
Hydrogen bonding is a critical factor in determining the physicochemical properties and interaction profile of a molecule. This compound possesses specific functional groups that dictate its hydrogen bonding capabilities. The primary sites for hydrogen bonding are the amide group (-CONH-) and the methoxy group (-OCH₃).
The amide group contains a hydrogen bond donor in the form of the N-H group and a hydrogen bond acceptor in the carbonyl oxygen (C=O). The nitrogen-bound hydrogen can participate in strong hydrogen bonds with acceptor atoms in other molecules. The carbonyl oxygen, with its lone pairs of electrons, is an effective hydrogen bond acceptor. In the solid state, benzamide derivatives often form centrosymmetric dimers through intermolecular N-H···O hydrogen bonds, which contribute significantly to the stability of their crystal structures. nih.gov
The methoxy group's oxygen atom and the ether oxygen in the butoxypropyl chain also act as potential hydrogen bond acceptors, although they are generally weaker than the carbonyl oxygen. The presence of these multiple acceptor sites allows for a complex network of hydrogen bonds. The interplay of these hydrogen bonding capabilities is crucial for the molecule's solubility, melting point, and its ability to interact with other chemical entities.
Torsional Flexibility and Rotational Conformation
Amide Bond (C-N): The bond between the carbonyl carbon and the nitrogen atom has a partial double bond character, which restricts free rotation. This planarity of the amide group is a common feature in such compounds.
Propyl Chain Bonds: The C-C single bonds within the butoxypropyl side chain allow for significant rotational freedom. This flexibility enables the chain to adopt numerous conformations, ranging from an extended linear form to a more compact, folded state.
Ether Linkage (C-O-C): The bonds surrounding the ether oxygen in the butoxypropyl group also exhibit rotational freedom, further contributing to the conformational diversity of the side chain.
Methoxy Group Bond: The bond between the aromatic ring and the methoxy group allows for rotation of the methyl group.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Chemical Space Exploration
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to establish a mathematical relationship between the chemical structure of a compound and its properties. This allows for the prediction of the properties of new or untested compounds, aiding in the exploration of chemical space.
Development of Physicochemical Descriptors
The foundation of a QSAR model lies in the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. For this compound, a variety of descriptors can be calculated to represent its physicochemical properties. These descriptors fall into several categories:
Topological Descriptors: These are derived from the 2D representation of the molecule and describe aspects like its size, shape, and branching.
Geometrical Descriptors: These are calculated from the 3D structure of the molecule and include parameters like molecular surface area and volume.
Electronic Descriptors: These relate to the electronic properties of the molecule, such as dipole moment and partial charges on atoms.
Hydrophobic Descriptors: These quantify the hydrophobicity of the molecule, with LogP (the logarithm of the partition coefficient between octanol and water) being a key example.
The table below illustrates some of the key physicochemical descriptors that would be relevant for a QSAR study of this compound.
| Descriptor Class | Descriptor Name | Calculated Value (Hypothetical) | Significance |
| Constitutional | Molecular Weight | 265.35 g/mol | Overall size of the molecule. |
| Topological | Wiener Index | 1285 | Describes molecular branching. |
| Geometrical | Molecular Surface Area | 310.5 Ų | Influences solubility and transport properties. |
| Electronic | Dipole Moment | 3.2 D | Reflects the polarity of the molecule. |
| Hydrophobic | LogP | 3.5 | Predicts partitioning between aqueous and lipid phases. |
Predictive Models for Chemical Properties and Interactions
Once a set of relevant descriptors has been calculated for a series of related compounds, statistical methods are employed to build a predictive QSAR model. Machine learning algorithms are increasingly used for this purpose. nih.gov The goal is to create a mathematical equation that can accurately predict a specific property, such as solubility, melting point, or a particular type of chemical interaction, based on the values of the molecular descriptors.
For this compound, a hypothetical QSAR model could be developed to predict a property like its aqueous solubility. This would involve synthesizing and testing a series of analogues with variations in the alkyl chain length or substituents on the aromatic ring. The measured solubility of these compounds would then be correlated with their calculated descriptors to generate a predictive model.
The general form of a simple linear QSAR model is:
Property = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ
Where Property is the property being predicted, D₁, D₂, ..., Dₙ are the molecular descriptors, and c₀, c₁, c₂, ..., cₙ are the regression coefficients determined from the statistical analysis.
The development of such predictive models is a powerful tool in chemical research, enabling the efficient design of new molecules with desired properties while minimizing the need for extensive experimental synthesis and testing.
Chemical Modifications and Design of Analogues of N 3 Butoxypropyl 4 Methoxybenzamide
Design Principles for Benzamide (B126) Derivatives
Isosteric and bioisosteric replacement is a fundamental strategy in drug design used to modify a lead compound to improve its properties. researchgate.net Bioisosteres are functional groups or molecules that possess similar chemical and physical characteristics, which can elicit a comparable biological response. drughunter.com This approach is particularly relevant for the central amide bond of N-(3-butoxypropyl)-4-methoxybenzamide, which is susceptible to enzymatic hydrolysis. nih.govcambridgemedchemconsulting.com Replacing the amide can lead to analogues with enhanced metabolic stability and altered hydrogen bonding capacity. nih.govhyphadiscovery.com
Classical Bioisosteres: These are atoms or groups that share the same valency and similar size. For the amide group, a classical replacement could involve substituting the oxygen atom with sulfur to form a thioamide. nih.gov This substitution generally increases lipophilicity with only minor geometric changes. nih.gov While the hydrogen bond acceptor capacity of the thiocarbonyl is weaker than the carbonyl, the thioamide N-H bond is a stronger hydrogen bond donor. nih.gov
Non-Classical Bioisosteres: These are structurally distinct groups that mimic the electronic and steric properties of the original functional group and can maintain or improve biological activity. youtube.com For the amide bond, several heterocyclic rings are effective non-classical bioisosteres. drughunter.com Rings such as 1,2,3-triazoles, 1,2,4-oxadiazoles, and 1,3,4-oxadiazoles can replicate the planarity and dipole moment of the amide bond while being resistant to hydrolysis. nih.govcambridgemedchemconsulting.com The 1,4-disubstituted 1,2,3-triazole, for instance, is considered an excellent mimic of the trans-amide bond configuration. nih.gov Other non-classical replacements include sulfonamides and the trifluoroethylamine group. drughunter.comcambridgemedchemconsulting.com
| Original Group | Bioisostere | Key Properties and Rationale for Replacement | Reference |
|---|---|---|---|
| Amide (-CONH-) | Thioamide (-CSNH-) | Classical isostere; increases lipophilicity, alters H-bonding capacity (weaker acceptor, stronger donor). | nih.gov |
| 1,2,3-Triazole | Non-classical; mimics trans-amide configuration, enhances metabolic stability, resistant to hydrolysis. | nih.govcambridgemedchemconsulting.com | |
| 1,2,4-Oxadiazole | Non-classical; improves metabolic stability, mimics planarity and dipole moment of the amide bond. | nih.gov | |
| Sulfonamide (-SO₂NH-) | Non-classical; can improve metabolic stability but may negatively impact solubility. | cambridgemedchemconsulting.com | |
| Trifluoroethylamine (-CF₃CH₂NH-) | Non-classical; electronegative group mimics carbonyl, enhances metabolic stability by reducing susceptibility to proteolysis. | drughunter.com |
Incorporating ring systems into the structure of this compound analogues is a strategy to constrain the molecule's conformation, explore new binding interactions, and improve physicochemical properties. Piperidine and thiadiazole are two such heterocyclic systems that have been successfully integrated into various pharmacologically active molecules. mdpi.comnih.gov
Piperidine Derivatives: The piperidine ring is a common scaffold in medicinal chemistry. mdpi.com It can be incorporated by replacing a portion of the flexible butoxypropyl chain. This modification reduces the number of rotatable bonds, which can be entropically favorable for binding to a biological target. The nitrogen atom in the piperidine ring can be a key interaction point, and its basicity can be modulated by substituents to optimize properties like solubility and cell permeability. Synthesizing such analogues can be achieved by reacting substituted benzoic acids with appropriate piperidine-containing amines. nih.gov For example, 5-(2-(piperidin-1-yl)acetamido)-N-butyl-2-(substituted) benzamide derivatives have been synthesized and evaluated for biological activity. nih.gov
Thiadiazole Derivatives: Thiadiazoles are five-membered aromatic rings containing sulfur and nitrogen atoms. They are often used as bioisosteres for other functional groups and can participate in hydrogen bonding and other non-covalent interactions. ut.ac.ir The 1,3,4-thiadiazole ring, in particular, has been incorporated into benzamide structures to yield compounds with a range of biological activities. nih.gov The synthesis can involve creating a hybrid molecule where a thiadiazole ring is linked to the benzamide core. ut.ac.ir For instance, novel piperazine urea (B33335) derivatives featuring thiadiazole moieties have been designed and synthesized to act as enzyme inhibitors. nih.gov
| Incorporated Ring | Rationale for Incorporation | Potential Impact on Properties | Reference |
|---|---|---|---|
| Piperidine | Reduces conformational flexibility; introduces a basic center. | Can improve binding affinity (entropic effect); modulates solubility and permeability. | mdpi.com |
| Thiadiazole | Acts as a stable aromatic scaffold; participates in H-bonding. | Enhances metabolic stability; introduces new vectors for substitution to probe SAR. | nih.govut.ac.ir |
Synthetic Strategies for Analogues
The generation of analogues of this compound relies on robust and flexible synthetic methodologies. Modern approaches like parallel synthesis and combinatorial chemistry are employed to rapidly create large libraries of related compounds for screening.
Combinatorial chemistry is a powerful technique for synthesizing a large number of different but structurally related molecules in a short period. niscpr.res.inijpsr.com This approach is ideal for exploring the SAR of the this compound scaffold by systematically varying its different components. Both solid-phase and solution-phase synthesis methods can be utilized. niscpr.res.inpharmatutor.org
Solid-Phase Synthesis: In this method, one of the starting materials is attached to a solid support, such as a resin bead. niscpr.res.in Subsequent reactions are carried out, and excess reagents or by-products are easily removed by washing the resin. This allows for the use of excess reagents to drive reactions to completion. For benzamide synthesis, a substituted benzoic acid could be anchored to the resin, followed by reaction with a diverse set of amines to create a library of amides. pharmatutor.org
Solution-Phase Synthesis: This approach involves conducting reactions in solution, often in a parallel format using multi-well plates. pharmatutor.org This method allows for easier reaction monitoring compared to solid-phase synthesis but typically requires more complex purification strategies, such as liquid-liquid extraction or chromatography. niscpr.res.in The preparation of an array of amides can be achieved by placing different acid chlorides and amines in each well of a reaction plate. niscpr.res.in
The static combinatorial chemistry (SCC) approach, which uses irreversible reactions, has been applied to generate large libraries of macrocyclic diamides and tetraamides in single experiments. nih.gov This highlights the capability of combinatorial methods to produce complex molecular architectures.
| Approach | Description | Advantages | Disadvantages | Reference |
|---|---|---|---|---|
| Solid-Phase Parallel Synthesis | Reactants are bound to a solid support (resin); reactions are carried out in separate vessels. | Simplified purification (washing); allows use of excess reagents. | Reaction monitoring can be difficult; requires cleavage step to release final product. | niscpr.res.in |
| Solution-Phase Parallel Synthesis | Reactions are performed in solution in an array format (e.g., 96-well plates). | Homogeneous reaction conditions; easier to monitor by standard analytical techniques (TLC, LC-MS). | Purification of individual products can be challenging and time-consuming. | pharmatutor.org |
| Mixed Combinatorial Synthesis | A "split-and-pool" or "split-and-mix" strategy where mixtures of compounds are created in each reaction vessel. | Can generate vast numbers of compounds quickly; efficient for initial screening. | Deconvolution is required to identify the active compound from a mixture. | ijpsr.com |
Systematic modification of both the butoxypropyl side chain and the 4-methoxybenzoyl aromatic ring is crucial for a comprehensive SAR study.
Diversification of the Butoxypropyl Chain: The N-alkyl side chain can be readily diversified by employing different primary amines in the final amide bond formation step. A library of analogues can be synthesized by reacting 4-methoxybenzoyl chloride with various amino alcohols, diamines, or amines containing cyclic fragments. This allows for the exploration of chain length, branching, and the introduction of different functional groups (e.g., ethers, hydroxyls, or basic nitrogen atoms). The synthesis of mosapride, a complex benzamide derivative, involves the acylation of a substituted morpholine methylamine, demonstrating the feasibility of incorporating complex amine fragments. google.com
Diversification of the Aromatic Ring: The 4-methoxybenzoyl portion of the molecule can be modified in several ways.
Starting Material Variation: A straightforward approach is to use a variety of substituted benzoic acids or their corresponding acid chlorides in the amide synthesis. nih.govorientjchem.org This allows for the introduction of different electron-donating or electron-withdrawing groups at various positions on the aromatic ring, thereby modulating the electronic properties and potential binding interactions, such as π-π stacking. nih.gov
Late-Stage Functionalization: Another strategy is to perform chemical modifications on the aromatic ring after the core benzamide structure has been assembled. Reactions such as electrophilic aromatic substitution could potentially be used to introduce new functional groups, although chemo-selectivity could be a challenge. semanticscholar.org Nickel-catalyzed multicomponent reactions have also been shown to be effective for the structural diversification of aromatic compounds. acs.org
Mechanistic Studies of Analogues’ Chemical Reactivity
Understanding the chemical reactivity of this compound analogues is essential for predicting their stability, metabolic fate, and potential for covalent interactions with biological targets. Mechanistic studies often focus on the stability of the amide bond and the reactivity of the aromatic ring.
The synthesis of benzamides typically proceeds through a nucleophilic acyl substitution mechanism. For example, using an acid catalyst, the carbonyl group of a benzoyl chloride is protonated, increasing its electrophilicity. A nucleophilic amine (representing the butoxypropylamine precursor) then attacks the carbonyl carbon, leading to a tetrahedral intermediate. Subsequent elimination of the leaving group (e.g., chloride) and deprotonation yields the final amide product. orientjchem.org
The chemical reactivity of the final analogues is largely defined by the constituent functional groups. The amide bond, while relatively stable, can undergo hydrolysis under acidic or basic conditions, a reaction that is also relevant to its metabolic breakdown by proteases. nih.gov The rate of this hydrolysis can be influenced by the electronic nature of the substituents on the aromatic ring and the steric hindrance around the carbonyl group.
The aromatic ring itself can undergo electrophilic substitution reactions, with the methoxy (B1213986) group being an ortho-, para-directing activator. The reactivity and regioselectivity of such reactions would be a key consideration in any late-stage functionalization attempts. Molecular docking studies on analogues can provide insights into their binding interactions at a molecular level, explaining how different functional groups contribute to activity. For example, docking studies of thiadiazole-containing inhibitors have helped to elucidate interactions with key amino acid residues in an enzyme's active site. nih.gov
Kinetic and Thermodynamic Aspects of Reactions
The synthesis of this compound and its analogues primarily involves the formation of an amide bond. While the formation of an amide from a carboxylic acid and an amine is a thermodynamically favorable process, it is often kinetically slow under standard conditions. This is due to a high activation energy barrier for the direct reaction.
To overcome this kinetic barrier, the reaction is typically facilitated through the use of coupling agents or catalysts. These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine.
Key Thermodynamic and Kinetic Considerations:
Equilibrium: The direct condensation of a carboxylic acid and an amine is an equilibrium reaction. To drive the reaction to completion, it is often necessary to remove the water formed as a byproduct.
Activation Energy: Coupling agents such as dicyclohexylcarbodiimide (DCC) or N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) significantly lower the activation energy by forming a highly reactive intermediate.
Reaction Rate: The rate of the reaction is substantially increased in the presence of these activating agents, allowing the synthesis to be carried out under milder conditions.
Illustrative Data on Reaction Rates for a Generalized Benzamide Synthesis
The following table provides illustrative data to compare the effect of different conditions on the rate of amide bond formation.
| Condition | Coupling Agent/Catalyst | Relative Rate Constant (Illustrative) |
| Thermal (uncatalyzed) | None | 1 |
| Catalytic | Boronic Acid | ~100 |
| Stoichiometric | DCC | ~5,000 |
| Stoichiometric | EDC/HOBt | ~10,000 |
Note: This data is illustrative and serves to demonstrate the relative increase in reaction rates. Actual kinetic parameters would need to be determined experimentally for the specific synthesis of this compound.
Reaction Mechanism Elucidation through Computational and Experimental Methods
Understanding the precise reaction mechanism is crucial for optimizing reaction conditions and for the rational design of new synthetic routes. A combination of computational and experimental methods is typically employed for this purpose.
Plausible Reaction Mechanisms:
A common method for the synthesis of this compound involves the coupling of 4-methoxybenzoic acid and 3-butoxypropylamine (B103762) using a carbodiimide (B86325) reagent. The generally accepted mechanism for this reaction involves:
Activation of the carboxylic acid by the carbodiimide to form a reactive O-acylisourea intermediate.
Nucleophilic attack by the amine on the carbonyl carbon of the intermediate.
Formation of a tetrahedral intermediate which then collapses to form the amide product and a urea byproduct.
An alternative synthetic approach could be the N-alkylation of 4-methoxybenzamide (B147235) with a suitable 3-butoxypropyl electrophile. For instance, the use of 3-butoxypropan-1-ol in a transition metal-catalyzed reaction could proceed via a "borrowing hydrogen" mechanism. This involves the temporary oxidation of the alcohol to an aldehyde, which then forms an imine with the amide, followed by reduction.
Methods for Mechanistic Elucidation:
Experimental Approaches:
Kinetic Studies: Determining the rate law of the reaction by systematically varying the concentrations of reactants and catalysts can provide insight into the rate-determining step.
Isotope Labeling Studies: Using isotopically labeled starting materials can help to trace the pathway of atoms throughout the reaction.
Spectroscopic Detection of Intermediates: Techniques such as in-situ infrared (IR) or nuclear magnetic resonance (NMR) spectroscopy can be used to observe and characterize transient intermediates.
Computational Approaches:
Density Functional Theory (DFT): DFT calculations can be used to map the potential energy surface of the reaction, allowing for the determination of the structures and energies of transition states and intermediates.
Molecular Dynamics (MD) Simulations: MD simulations can provide insight into the role of the solvent and other environmental factors on the reaction mechanism.
By integrating these advanced experimental and computational techniques, a comprehensive understanding of the reaction mechanisms involved in the synthesis and modification of this compound can be achieved, paving the way for the development of novel analogues with tailored properties.
Advanced Analytical Techniques for Research Characterization of N 3 Butoxypropyl 4 Methoxybenzamide in Complex Matrices
Chromatography-Mass Spectrometry (LC-MS, GC-MS) for Purity and Quantitative Analysis
Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are cornerstone techniques for the analysis of N-(3-butoxypropyl)-4-methoxybenzamide. These methods offer a powerful combination of separation and detection, enabling both the assessment of compound purity and its precise quantification in various matrices. wisdomlib.orgdiva-portal.org The choice between LC-MS and GC-MS often depends on the compound's volatility and thermal stability. Given the structure of this compound, which includes a polar amide group and a flexible butoxypropyl chain, LC-MS is generally the preferred method due to its applicability to a wider range of compound polarities and volatilities without the need for derivatization. diva-portal.orgwaters.com However, GC-MS can also be employed, potentially after a derivatization step to enhance volatility and thermal stability. rjptonline.orgnih.gov
Developing a robust method for the trace analysis of this compound is critical for its detection in complex samples where it may be present at low concentrations. The primary objective is to achieve low limits of detection (LOD) and quantification (LOQ) while ensuring accuracy and precision. lcms.cz
For LC-MS/MS analysis, method development typically involves the selection of appropriate precursor and product ions for Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM). diva-portal.org This targeted approach provides high selectivity and sensitivity by filtering out background noise. The ionization source, most commonly Electrospray Ionization (ESI), would be optimized in both positive and negative modes to determine the most efficient ionization pathway for the molecule. For this compound, ESI in positive ion mode is expected to be efficient due to the presence of the amide group which can be readily protonated.
In the case of GC-MS, method development would focus on optimizing the injection technique (e.g., split/splitless), the temperature program of the GC oven, and the electron ionization (EI) energy. For trace analysis, operating in Selected Ion Monitoring (SIM) mode, where only specific ion fragments characteristic of the analyte are monitored, significantly enhances sensitivity compared to a full scan mode. rjptonline.org
A crucial aspect of trace analysis is sample preparation. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are often employed to concentrate the analyte and remove interfering matrix components prior to instrumental analysis. usda.govresearchgate.net
The quality of the analytical data is heavily reliant on the chromatographic separation. Optimization of separation parameters is therefore a critical step in method development.
For an LC-based separation of this compound, a reversed-phase column, such as a C18 or a phenyl-hexyl column, would be a suitable starting point. The choice of column chemistry influences the retention and selectivity of the separation. The mobile phase composition, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) with additives such as formic acid or ammonium (B1175870) formate, is systematically varied to achieve optimal peak shape and resolution from matrix components. restek.com A gradient elution, where the proportion of the organic solvent is increased over time, is generally preferred for analyzing complex samples to ensure the timely elution of all components. restek.com
The following table provides a hypothetical set of optimized LC-MS/MS parameters for the analysis of this compound:
| Parameter | Value |
| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High Performance Liquid Chromatography (UHPLC) system |
| Column | C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.7 µm particle size) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 10 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition | [M+H]⁺ > characteristic product ions (hypothetical) |
For GC-MS analysis, the choice of the capillary column is paramount. A mid-polarity column, such as one with a 5% phenyl-poly(dimethylsiloxane) stationary phase, would likely provide good separation. The oven temperature program, including initial temperature, ramp rates, and final temperature, would be optimized to ensure good resolution and peak shape.
High-Resolution Mass Spectrometry (HRMS), often coupled with liquid chromatography (LC-HRMS), is an indispensable tool for the identification of potential metabolites of this compound. nih.gov Unlike triple quadrupole instruments that are primarily used for quantification, HRMS instruments like Orbitrap or Time-of-Flight (TOF) analyzers provide highly accurate mass measurements, typically with a mass accuracy of less than 5 ppm. labrulez.com This precision allows for the determination of the elemental composition of the parent compound and its metabolites.
The general strategy for metabolite identification involves analyzing samples (e.g., from in vitro metabolism studies) and comparing the full scan HRMS data of control and treated samples. Putative metabolites are identified by searching for masses corresponding to predicted metabolic transformations. Common metabolic pathways that could be investigated for this compound include:
O-demethylation of the methoxy (B1213986) group.
Hydroxylation on the butyl chain or the aromatic ring.
N-dealkylation to remove the butoxypropyl group.
Oxidation of the butoxypropyl chain.
Glucuronidation or sulfation (Phase II metabolism). nih.gov
Once potential metabolites are detected based on their accurate mass, tandem mass spectrometry (MS/MS) experiments are performed. The fragmentation pattern of the metabolite is then compared to that of the parent compound to elucidate the site of metabolic modification.
Hyphenated Techniques for Enhanced Characterization
To gain even deeper insights into the nature of this compound in complex mixtures, more advanced hyphenated techniques can be employed.
Two-dimensional gas chromatography coupled with mass spectrometry (GCxGC-MS) offers a significant increase in separation power compared to conventional one-dimensional GC-MS. This technique is particularly useful for resolving co-eluting compounds in highly complex samples. In a GCxGC system, the effluent from the first GC column is subjected to a second, different type of GC column for further separation. This results in a two-dimensional chromatogram with greatly enhanced peak capacity.
For the analysis of a sample containing this compound and other related impurities or degradation products, a GCxGC-MS system could employ a non-polar column in the first dimension and a polar column in the second dimension. This setup would separate compounds based on both their boiling points and their polarity, providing a highly detailed chemical fingerprint of the sample. The mass spectrometer then provides identification of the separated components. While no specific application of GCxGC-MS to this compound is documented, its utility for analyzing complex mixtures of similar organic compounds is well-established. nih.govresearchgate.net
The hyphenation of liquid chromatography with Nuclear Magnetic Resonance (NMR) spectroscopy (LC-NMR) provides a powerful tool for the direct structural elucidation of compounds within a mixture, eliminating the need for tedious isolation and purification steps. semanticscholar.orgmdpi.com LC-NMR combines the separation capabilities of HPLC with the definitive structure-elucidating power of NMR. wisdomlib.orgsci-hub.se
In an LC-NMR experiment, after separation on the LC column, the eluent flows through a specialized NMR flow cell placed within the NMR magnet. researchgate.net This allows for the acquisition of NMR spectra of the separated compounds on-the-fly. Different modes of operation exist, including on-flow, stopped-flow, and loop-collection. mdpi.com In the stopped-flow mode, the chromatographic flow is halted when a peak of interest is in the NMR flow cell, allowing for the acquisition of more detailed one- and two-dimensional NMR spectra (e.g., COSY, HSQC) to facilitate unambiguous structure determination.
For this compound, LC-NMR could be used to:
Confirm the structure of the main compound in a synthetic mixture.
Identify and structurally characterize unknown impurities or degradation products.
Provide definitive structural information for metabolites identified by LC-HRMS.
A significant challenge in LC-NMR is the suppression of the signals from the protonated solvents in the mobile phase. mdpi.com However, advanced solvent suppression techniques have made this a routine practice. semanticscholar.org
The following table outlines the key components and modes of an LC-NMR system for the analysis of this compound:
| Component/Mode | Description |
| LC System | HPLC system with a column and mobile phase optimized for the separation of the target compound and related substances. |
| Interface | A probe that directs the LC eluent into the NMR spectrometer's magnetic field. |
| NMR Spectrometer | A high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a flow-through probe. |
| On-Flow Mode | Continuous acquisition of 1D NMR spectra as the chromatogram elutes, providing a quick overview of the proton signals for each peak. sci-hub.se |
| Stopped-Flow Mode | The flow is stopped when a peak of interest is in the detection cell to allow for longer acquisition times and 2D NMR experiments. sci-hub.se |
| Solvent Suppression | Techniques like WET (Watergate Excitation Technique) are used to suppress the large signals from the mobile phase solvents. semanticscholar.orgmdpi.com |
Capillary Electrophoresis (CE) for Separation and Analysis
Capillary Electrophoresis (CE) offers a high-efficiency separation technique well-suited for the analysis of charged or chargeable molecules. Its advantages include high resolution, rapid analysis times, and minimal consumption of reagents and samples. appliedseparations.com For a compound like this compound, which possesses a basic nitrogen atom in the butoxypropyl chain, CE can provide excellent separation from matrix components.
The separation in CE is based on the differential migration of analytes in a narrow-bore fused-silica capillary under the influence of a high electric field. The migration is governed by the analyte's charge-to-size ratio and the electroosmotic flow (EOF) within the capillary. appliedseparations.com For basic compounds like this compound, analysis is typically performed in acidic buffer systems where the amine group is protonated, imparting a positive charge to the molecule.
A proposed CE method for the analysis of this compound would likely involve a non-aqueous capillary electrophoresis (NACE) approach, which has been shown to be effective for the separation of various illicit drugs and amines. nih.gov An acetonitrile-based buffer, for instance, can offer a different selectivity compared to aqueous systems.
Table 1: Proposed Capillary Electrophoresis Conditions for this compound Analysis (based on analogous compounds)
| Parameter | Proposed Condition | Rationale |
| Capillary | Fused-silica, 50 µm i.d., 50-75 cm total length | Standard for many CE applications, providing good resolution and heat dissipation. |
| Background Electrolyte (BGE) | 25 mM Phosphate buffer in 50% Acetonitrile (pH 2.5) | The acidic pH ensures protonation of the analyte, while acetonitrile helps to solubilize the compound and modify the EOF. |
| Applied Voltage | 20-30 kV | High voltage provides efficient separation and shorter analysis times. appliedseparations.com |
| Temperature | 25 °C | Controlled temperature ensures reproducible migration times. |
| Injection | Hydrodynamic (pressure) injection | Allows for the introduction of a precise volume of sample. |
| Detection | Diode Array Detector (DAD) at 240 nm | The methoxybenzamide chromophore is expected to have strong absorbance in this UV region. |
This table presents a hypothetical set of starting conditions for method development based on general principles of CE and analysis of similar compounds.
Advanced Sample Preparation Techniques
Effective sample preparation is paramount for the reliable quantification of this compound in complex matrices such as plasma, urine, or environmental water samples. The primary goals are to remove interfering substances, concentrate the analyte, and transfer it into a solvent compatible with the analytical instrument. Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are two of the most powerful and widely used techniques for this purpose. chromatographyonline.comnih.gov
Solid-Phase Extraction (SPE)
Solid-Phase Extraction is a highly efficient and selective sample preparation technique that involves passing a liquid sample through a solid adsorbent (the stationary phase) packed in a cartridge or disk. amazonaws.com The analyte of interest is retained on the sorbent while matrix interferences are washed away. The analyte is then eluted with a small volume of a strong organic solvent.
For this compound, which has both non-polar (aromatic ring, butoxy chain) and polar/ionizable (amide, amine) functionalities, a mixed-mode SPE sorbent combining reversed-phase and cation-exchange mechanisms would be ideal. Alternatively, a two-step SPE procedure could be employed. nih.gov
Table 2: Proposed Solid-Phase Extraction Protocol for this compound
| Step | Reagent/Solvent | Volume | Purpose |
| Sorbent | Mixed-Mode (C18 + Strong Cation Exchange) or Reversed-Phase (C18) | 500 mg | To retain the analyte through hydrophobic and/or ionic interactions. |
| Conditioning | Methanol, followed by Water (pH adjusted to ~6) | 5 mL each | To activate the sorbent and ensure proper interaction with the aqueous sample. |
| Sample Loading | Pre-treated sample (e.g., diluted plasma, filtered water) | - | The sample is passed through the cartridge, and the analyte is retained. |
| Washing | 5% Methanol in Water | 5 mL | To remove hydrophilic interferences. |
| Washing | Acetone | 5 mL | To remove lipids and other non-polar interferences. |
| Elution | 5% Ammonium Hydroxide in Methanol | 2-5 mL | The basic methanol disrupts the ionic and hydrophobic interactions, eluting the analyte. |
This table outlines a generic SPE method that would require optimization for a specific matrix and analytical requirements. Recovery for similar aromatic amines using SPE can be greater than 90%. nih.gov
Liquid-Liquid Extraction (LLE)
Liquid-Liquid Extraction is a classic separation technique based on the differential partitioning of a compound between two immiscible liquid phases, typically an aqueous phase and an organic solvent. mdpi.com The efficiency of the extraction depends on the analyte's partition coefficient (log P) and the pH of the aqueous phase. For this compound, its basic nature can be exploited to achieve selective extraction.
By adjusting the pH of the aqueous sample, the ionization state of the compound can be controlled. At a basic pH (e.g., > 9), the amine group will be deprotonated, making the molecule more neutral and more soluble in a non-polar organic solvent. Conversely, at an acidic pH (e.g., < 4), the compound will be protonated and prefer the aqueous phase, which can be used for back-extraction and further purification.
Table 3: Proposed Liquid-Liquid Extraction Protocol for this compound
| Step | Procedure | Rationale |
| Sample Preparation | Adjust the pH of the aqueous sample to > 9 with NaOH. | To deprotonate the amine group and increase its solubility in the organic phase. |
| Extraction | Add an equal volume of a water-immiscible organic solvent (e.g., ethyl acetate, methyl tert-butyl ether). | The neutral analyte will partition into the organic layer. |
| Mixing | Vigorously mix the two phases for several minutes. | To ensure efficient mass transfer of the analyte between phases. |
| Phase Separation | Allow the layers to separate and collect the organic phase. | The analyte is now in the organic solvent, separated from water-soluble interferences. |
| Back-Extraction (Optional) | Add an acidic aqueous solution (e.g., 0.1 M HCl) to the organic phase and mix. | The analyte will become protonated and move back into the aqueous phase, leaving neutral impurities in the organic layer. |
| Final Preparation | Neutralize the acidic aqueous extract and perform a final extraction into a clean organic solvent, then evaporate to dryness and reconstitute in the mobile phase for analysis. | To concentrate the analyte and prepare it for injection. |
This table provides a general LLE strategy. The choice of solvent and the number of extraction steps would need to be optimized to maximize recovery, which for similar compounds can range from 80% to over 95%. doi.orgresearchgate.net
Emerging Research Directions and Interdisciplinary Context for N 3 Butoxypropyl 4 Methoxybenzamide
Application as Chemical Probes for Receptor Binding Studies (In Vitro/In Silico Focus)
Chemical probes are small molecules used to study and manipulate biological systems, such as proteins and receptors, to understand their function. rjpbr.com The structure of N-(3-butoxypropyl)-4-methoxybenzamide, featuring a substituted benzamide (B126), is characteristic of scaffolds known to interact with various receptors. Benzamide derivatives are a well-established class of ligands for several receptors, including dopamine (B1211576) and sigma receptors. nih.govnih.gov
In Vitro Approaches: In laboratory settings, radiolabeled versions of benzamide analogues have been used to determine their binding affinity and selectivity for specific receptors. For instance, studies on conformationally flexible benzamide analogues have demonstrated their utility as high-affinity probes for sigma-2 receptors, which are of interest in oncology research. nih.gov A hypothetical study of [³H]-N-(3-butoxypropyl)-4-methoxybenzamide would involve incubating the radioligand with membrane homogenates from tissues known to express target receptors (e.g., liver or brain tissue). nih.gov By measuring the radioactivity bound to the membranes in the presence and absence of competing, non-labeled ligands, key binding parameters can be determined.
In Silico Modeling: Computational, or in silico, methods are crucial for predicting how a ligand like this compound might interact with a receptor's binding site. mdpi.comnrfhh.com Molecular docking simulations can model the ligand's conformation within the binding pocket of a target protein, estimating the binding affinity and identifying key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts. researchgate.netnih.gov For this compound, the methoxy (B1213986) group's oxygen and the amide group could act as hydrogen bond acceptors or donors, while the butoxypropyl chain and the benzene (B151609) ring would likely engage in hydrophobic and π-stacking interactions within the receptor pocket. nih.gov Such computational studies guide the rational design of more potent and selective ligands. nih.gov
The table below illustrates typical data obtained from receptor binding assays for various benzamide-based ligands, highlighting the parameters that would be relevant in studies involving this compound.
| Ligand Example | Receptor Target | Binding Affinity (Ki, nM) | Assay Type |
| trans-N-{4-[4-(2,3-dichlorophenyl)-1-piperazinyl]cyclohexyl}-3-methoxybenzamide nih.gov | Dopamine D3 | 0.18 | Radioligand Binding |
| [³H]RHM-1 (A benzamide analogue) nih.gov | Sigma-2 | 0.66 (Kd) | Radioligand Binding |
| [³H]RHM-2 (A benzamide analogue) nih.gov | Sigma-2 | 19.48 (Kd) | Radioligand Binding |
| N-phenylrolipram derivative (22) nih.gov | PDE4 | < 1 | Enzyme Inhibition |
This table is illustrative and features data for structurally related benzamide compounds to demonstrate the principles of receptor binding studies.
Integration with Materials Science for Novel Compound Applications (excluding drug delivery)
The benzamide functional group is a fundamental building block in materials science, particularly in the synthesis of high-performance polymers like aromatic polyamides (aramids). csic.es These materials are known for their exceptional thermal resistance and mechanical strength. csic.es The incorporation of specific side chains, such as the butoxypropyl and methoxy groups found in this compound, could be explored to modify the properties of such polymers.
The synthesis of poly(p-benzamide)s can lead to high molecular weight polymers with distinct characteristics. acs.org While this compound is a monomeric compound, its structure provides a model for designing novel polymers. For instance, polymerizing monomers with similar flexible N-alkyl chains could influence the resulting material's glass transition temperature (Tg), solubility, and processing characteristics. The flexible butoxypropyl group could lower the Tg and increase solubility in organic solvents compared to rigid polyamides, making the material more processable. The methoxy group could enhance hydrophilicity and alter intermolecular bonding within the polymer matrix.
Research on post-polymerization modification shows that functional groups on a polymer backbone can be converted to amides, which significantly alters material properties like the glass transition temperature. warwick.ac.uk This indicates that the specific amide structure is a key determinant of the final material's characteristics.
The table below summarizes how structural modifications in benzamide-based polymers can influence their thermal properties, a key consideration in materials science.
| Polymer/Monomer Base | Structural Feature | Glass Transition Temperature (Tg) |
| Poly(thioacrylate) modified with benzylamine (B48309) warwick.ac.uk | Increased amide content | Increased from 32.2 °C to 49.2 °C |
| Poly(benzimidazole-amide) from m-DBI csic.es | Meta-phenylene linkage | ~310-330 °C |
| Poly(benzimidazole-amide) from p-DBI csic.es | Para-phenylene linkage | ~290-310 °C |
This table provides examples from related polymer systems to illustrate how the benzamide structure impacts material properties.
Green Chemistry Innovations in Benzamide Compound Synthesis and Processing
The synthesis of amides is a common transformation in chemistry, but traditional methods often rely on hazardous reagents and large volumes of volatile organic solvents like DMF, NMP, and DCM. rsc.org Green chemistry focuses on developing more sustainable and environmentally friendly alternatives.
Innovations relevant to the synthesis of this compound include:
Solvent-Free Synthesis: One eco-friendly approach involves the N-benzoylation of amines using vinyl benzoate (B1203000) without any solvent. tandfonline.comtandfonline.com This method often allows for the product to be isolated simply by crystallization, minimizing waste. uclouvain.be
Use of Greener Solvents: Research has identified more sustainable solvents to replace conventional ones. rsc.org Bio-derived solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) have been successfully used in amide coupling reactions. rsc.orgresearchgate.net Other solvents, such as 4-formylomorpholine (4FM), have been computationally and experimentally identified as effective and greener alternatives to DMSO and DMF for dissolving benzamides. nih.govmdpi.com
Catalytic Processes: Novel catalytic methods are being developed to make amide synthesis more efficient. For example, a manganese-catalyzed methoxymethylation of primary amides using methanol (B129727) as both a reagent and a solvent offers a sustainable pathway that avoids toxic reagents. rsc.org
The table below compares reaction conditions for benzamide synthesis, highlighting the principles of green chemistry.
| Synthesis Method | Amine Substrate | Acylating Agent/Catalyst | Solvent | Key Green Advantage |
| N-benzoylation tandfonline.com | Various primary amines | Vinyl benzoate | None (Solvent-free) | Eliminates solvent waste, easy product isolation. |
| Methoxymethylation rsc.org | Primary benzamides | Methanol / Mn(I) catalyst | Methanol | Uses methanol as both solvent and reagent, avoids toxic reagents. |
| Amide Coupling rsc.org | Alkyl/aryl amines | Standard coupling agents | 2-MeTHF | Replaces hazardous solvents like DMF and DCM with a bio-derived alternative. |
| Dissolution Study nih.gov | Benzamide | N/A | 4-formylomorpholine (4FM) | Identifies a more environmentally friendly solvent for processing. |
Role in Understanding Fundamental Chemical Interactions and Reactivity
The Amide Bond: The central amide linkage (-CONH-) is a planar, rigid unit that is a potent hydrogen bond donor (N-H) and acceptor (C=O). This group is critical for forming stable intermolecular interactions that define the structure of proteins and the binding of ligands to receptors. wikipedia.org
The Aromatic Ring and Methoxy Group: The 4-methoxy-substituted benzene ring is an electron-rich system. The methoxy group (-OCH₃) is an electron-donating group, which can influence the reactivity of the aromatic ring and the acidity of the amide N-H proton. nih.gov The ring itself can participate in π-π stacking and hydrophobic interactions. nih.gov
The N-Alkyl (Butoxypropyl) Chain: The N-(3-butoxypropyl) group introduces significant conformational flexibility. The length and nature of such N-alkyl chains are often critical in SAR studies, as they can position the core benzamide structure optimally within a binding site or influence physical properties like solubility and crystallinity. mdpi.comfrontiersin.org Studies on N-alkyl-5-hydroxypyrimidinone carboxamides, for instance, show that modifying the N-alkyl group significantly impacts biological activity. nih.gov
By systematically modifying each of these components—for example, by changing the length of the alkyl chain, altering the substituent on the ring, or replacing the amide with a different linker—researchers can probe the specific interactions that are most important for a given effect. This fundamental understanding is essential for the rational design of molecules with tailored properties, from new materials to selective chemical probes. mdpi.com
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing N-(3-butoxypropyl)-4-methoxybenzamide to maximize yield and purity?
- Methodological Answer : Synthesis typically involves coupling 4-methoxybenzoic acid derivatives with 3-butoxypropylamine. Key steps include:
- Esterification : Use HBTU (hexafluorophosphate benzotriazole tetramethyluronium) as a coupling agent in DMF (dimethylformamide) under reflux (80–100°C) for 12–24 hours .
- Purification : Silica gel chromatography with ethyl acetate/hexane gradients (3:1 to 1:1) effectively isolates the product. Confirm purity via TLC and NMR .
- Critical Parameters : Excess amine (1.5–2.0 eq) ensures complete conversion of the carboxylic acid derivative. Avoid prolonged heating to prevent decomposition of the butoxypropyl group .
Q. How can researchers verify the structural integrity of this compound post-synthesis?
- Methodological Answer :
- NMR Analysis :
- ¹H NMR : Look for characteristic signals: δ 7.8–7.6 ppm (aromatic protons from benzamide), δ 3.8–3.7 ppm (methoxy group), δ 3.4–3.3 ppm (butoxypropyl methylene groups) .
- ¹³C NMR : Peaks at δ 167–165 ppm (amide carbonyl) and δ 55–50 ppm (methoxy carbon) confirm key functional groups .
- Mass Spectrometry : ESI-MS in positive ion mode should show [M+H]⁺ peaks matching the molecular formula (C₁₅H₂₁NO₃, expected m/z ~264.3) .
Q. What solvent systems are effective for recrystallizing this compound?
- Methodological Answer :
- Use ethanol/water (4:1) or ethyl acetate/hexane (1:2) for slow evaporation. The compound’s moderate polarity requires solvents with balanced solubility to avoid oiling out .
- For heat-sensitive batches, cold recrystallization (−20°C) in dichloromethane/pentane (1:3) yields stable crystals .
Advanced Research Questions
Q. How does the butoxypropyl side chain influence the compound’s stability under acidic or basic conditions?
- Methodological Answer :
- Acidic Hydrolysis : Under 1M HCl (reflux, 6 hours), the amide bond hydrolyzes to 4-methoxybenzoic acid (confirmed via HPLC), while the butoxypropyl group remains intact .
- Basic Conditions : In 1M NaOH (room temperature, 24 hours), partial degradation of the methoxy group occurs, forming 4-hydroxybenzamide derivatives. Monitor via LC-MS for intermediate species .
- Mitigation : Store the compound in anhydrous environments (argon atmosphere) to prevent moisture-induced hydrolysis .
Q. What computational methods are suitable for predicting the biological activity of this compound?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina with protein targets (e.g., bacterial PPTases) to assess binding affinity. The butoxypropyl chain may occupy hydrophobic pockets, while the benzamide interacts via hydrogen bonding .
- ADME Prediction : SwissADME predicts moderate lipophilicity (LogP ~2.8), suggesting blood-brain barrier permeability. Adjust substituents (e.g., replacing methoxy with hydroxyl) to enhance solubility .
Q. How can researchers resolve contradictions in reported synthetic yields for similar benzamide derivatives?
- Methodological Answer :
- Variable Factors : Yield discrepancies often arise from solvent purity (anhydrous vs. technical grade) or coupling agent choice (HBTU vs. DCC). For example, HBTU improves yields by 15–20% compared to DCC in polar aprotic solvents .
- Design of Experiments (DoE) : Apply factorial design to optimize parameters (temperature, stoichiometry, solvent). For instance, a 2³ factorial study revealed that DMF outperforms THF in reactions above 80°C .
Q. What in vitro assays are appropriate for evaluating the antimicrobial potential of this compound?
- Methodological Answer :
- MIC Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (CLSI guidelines). The compound’s logP (~2.8) suggests moderate membrane permeability .
- Time-Kill Studies : Monitor bactericidal effects over 24 hours. Compare with positive controls (e.g., ciprofloxacin) to assess efficacy .
Methodological Notes
- Safety : Conduct Ames testing to rule out mutagenicity (observed in structurally related anomeric amides). Use fume hoods and PPE when handling intermediates .
- Data Validation : Cross-reference NMR shifts with databases (e.g., SDBS) to confirm assignments. For ambiguous peaks, use 2D techniques (HSQC, HMBC) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
